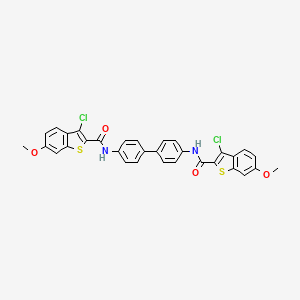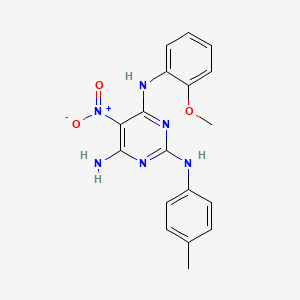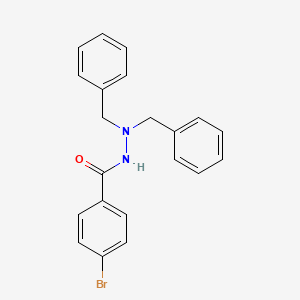![molecular formula C29H25NO8 B12459771 2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a phthalimide derivative. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate compound, followed by cyclization with phthalic anhydride. The final step involves esterification with 2-methylpropyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and down-regulation of ERK2 protein. This results in the inhibition of ERKs phosphorylation, which plays a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane,2-(4-methoxyphenyl): Similar in structure but lacks the phthalimide derivative.
2,2-bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane: Contains similar functional groups but differs in overall structure.
Triazole-pyrimidine hybrids: Share some pharmacological properties but have distinct chemical structures.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a methoxyphenyl group, an oxoethyl group, and a phthalimide derivative.
Propiedades
Fórmula molecular |
C29H25NO8 |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H25NO8/c1-17(2)15-37-28(34)18-7-10-21(11-8-18)30-26(32)23-12-9-20(14-24(23)27(30)33)29(35)38-16-25(31)19-5-4-6-22(13-19)36-3/h4-14,17H,15-16H2,1-3H3 |
Clave InChI |
LGVJJLDOTRCAGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



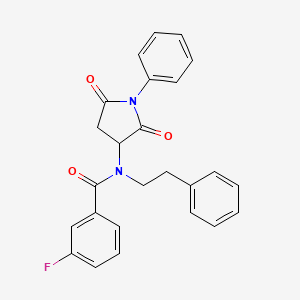

![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
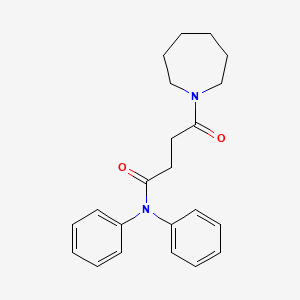
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
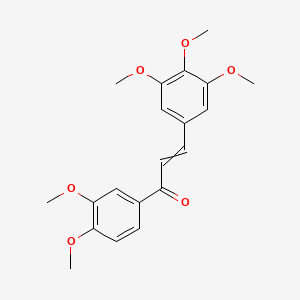
![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
